molecular formula C26H20BrN3OS B2403592 2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-44-8

2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2403592
CAS No.: 2034582-44-8
M. Wt: 502.43
InChI Key: DCVULCNJTZVVJW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4(5H)-one family, characterized by a bicyclic core structure with nitrogen atoms at positions 1, 3, and 5. Key substituents include:

  • 7-position: A phenyl ring, contributing to π-π stacking interactions.
  • 3-position: An m-tolyl group (meta-methylphenyl), which may influence steric hindrance and metabolic stability.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS/c1-17-6-5-9-21(14-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-10-12-20(27)13-11-18/h2-15,28H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVULCNJTZVVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , identified by its CAS number 2034489-63-7, belongs to a class of pyrrolopyrimidine derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H20BrN3OS
  • Molecular Weight : 502.4 g/mol

The compound features a complex structure that includes a bromobenzyl thioether moiety and a pyrrolopyrimidine core, which is known for its pharmacological potential.

Biological Activity Overview

Recent studies have highlighted the compound's significant anticancer and anti-inflammatory properties. The following sections provide a detailed examination of these activities.

Anticancer Activity

  • Cell Line Studies :
    • The compound was screened against various cancer cell lines, including FaDu (head and neck carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
    • It demonstrated potent antiproliferative effects, particularly against FaDu cells with an IC50 value of 1.73 μM . This indicates a strong capacity to inhibit cell growth in this model .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and morphological changes observed under microscopy.
    • Cell Cycle Arrest : It caused G2/M phase cell cycle arrest in MCF-7 cells, suggesting interference with cell cycle progression .
    • Topoisomerase Inhibition : Molecular docking studies indicated that the compound acts as a dual inhibitor of topoisomerases I and II, which are critical targets in cancer therapy due to their roles in DNA replication and repair .
  • Inhibition of Migration and Colony Formation :
    • The compound significantly impaired cell migration and reduced colony formation ability in clonogenic assays, further supporting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibited selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. This selectivity is crucial because COX-1 inhibition can lead to gastrointestinal side effects, while COX-2 inhibition is associated with anti-inflammatory effects without such risks. This dual activity enhances the therapeutic profile of the compound in treating inflammatory conditions alongside cancer .

Data Summary

Activity TypeCell LineIC50 Value (μM)Mechanism
AnticancerFaDu1.73Apoptosis induction
MCF-7Not specifiedG2/M phase arrest
A549Not specifiedTopoisomerase I & II inhibition
Anti-inflammatoryN/AN/ASelective COX-2 inhibition

Case Studies

A recent study focused on synthesizing various derivatives related to this compound has shown promising results across multiple cancer types. The structural modifications led to enhanced biological activity compared to earlier compounds within the same class. For instance, compounds derived from 2-(4-bromobenzyl) tethered structures exhibited improved efficacy against breast cancer cell lines when compared to traditional chemotherapeutics like erlotinib .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name / ID Core Structure Substituents Key Properties/Activities Source Evidence
Target Compound Pyrrolo[3,2-d]pyrimidin-4-one 2-(4-bromobenzylthio), 7-phenyl, 3-(m-tolyl) Potential bioactivity (inferred from analogs) N/A
5g: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-bromobenzylthio, trifluoromethylpyrazole Herbicidal, SDH protein interaction
15a: 5-Methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidin-4-one 5-methyl, 7-(p-tolyl) NMR/HRMS data available
3a: 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4-one 2,6-bis(3-methoxyphenyl), 3-methyl Synthesized via methyl iodide alkylation
58: 6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidin-4-one 6-benzoyl, 3-ethyl, 2-methoxy Alkylation and alcoholysis pathways

Key Comparisons

Core Structure Differences
  • Pyrrolo[3,2-d]pyrimidin-4-one (Target, 15a, 58) : Nitrogen-rich core enhances hydrogen bonding and solubility. Used in anticancer and enzyme-targeting applications .
  • 1,3,4-Oxadiazole (5g) : Five-membered heterocycle with two nitrogen atoms, often linked to herbicidal/fungicidal activity due to stable π-conjugation .
Substituent Effects
  • Bromobenzylthio Group : Present in both the target compound and 5g, this group enhances lipophilicity and halogen bonding. In 5g, it contributes to SDH protein binding and herbicidal effects .
  • Methoxy/Methyl Groups : Found in 3a and 58, these groups influence metabolic stability; methoxy groups may increase susceptibility to demethylation .

Q & A

What are the key synthetic challenges in preparing 2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how can they be methodologically addressed?

Basic Synthesis Question
The synthesis involves three critical steps:

Core Formation : Cyclization of precursors (e.g., aminopyrimidine derivatives) under acidic/basic conditions to form the pyrrolo[3,2-d]pyrimidinone core.

Thioether Introduction : Nucleophilic substitution of a bromobenzylthio group using 4-bromobenzyl bromide and a thiolated intermediate.

Aryl Group Installation : Suzuki-Miyaura cross-coupling for phenyl/m-tolyl groups, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .
Key Challenges :

  • Regioselectivity : Competing substitutions during thioether formation. Mitigated by steric control (e.g., bulky bases).
  • Purification : Use of preparative HPLC or column chromatography to isolate intermediates .

How can spectroscopic and computational methods resolve structural ambiguities in this compound?

Basic Characterization Question
Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 8.21 ppm for pyrrole-H, δ 4.52 ppm for -S-CH₂-) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 513.08 for C₂₆H₂₀BrN₃OS).
  • X-ray Crystallography : Resolve stereochemistry (e.g., planar pyrrolopyrimidine core) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps influenced by bromine’s electron-withdrawing effect) .

What in vitro assays are suitable for evaluating its biological activity, and how do substituents influence potency?

Basic Biological Screening Question
Assays :

  • Kinase Inhibition : ATP-competitive assays (e.g., EGFR or CDK2 inhibition, IC₅₀ determination).
  • Antimicrobial Testing : Broth microdilution (MIC against Gram+/Gram- strains).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
    Substituent Impact :
  • 4-Bromobenzylthio : Enhances lipophilicity (logP ~3.5) and target binding via halogen bonding.
  • m-Tolyl Group : Meta-methyl improves metabolic stability compared to para-substituted analogs .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced SAR Question
Methodology :

  • Analog Synthesis : Replace bromine with Cl/F or m-tolyl with p-tolyl to assess electronic/steric effects.
  • Pharmacophore Mapping : Identify critical motifs (e.g., thioether sulfur for hydrogen bonding).
    Key Findings :
  • Bromine > Chlorine in enhancing kinase inhibition (ΔIC₅₀ = 1.2 µM vs. 2.5 µM in EGFR).
  • m-Tolyl improves solubility over phenyl derivatives (2.1 mg/mL vs. 0.8 mg/mL) .

What mechanistic insights can be gained from crystallographic or molecular docking studies?

Advanced Mechanistic Question
Approaches :

  • Co-crystallization : Resolve binding modes (e.g., bromine’s interaction with kinase hydrophobic pockets).
  • Molecular Dynamics : Simulate ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns).
    Case Study : Docking into CDK2 active site shows thioether sulfur forms a critical H-bond with Lys89 .

How should researchers address contradictory bioactivity data across similar analogs?

Advanced Data Analysis Question
Root Causes :

  • Solubility Variations : Bromine analogs may aggregate in aqueous assays, leading to false negatives. Use DMSO controls.
  • Assay Conditions : pH-dependent stability (e.g., thioether oxidation at pH > 7.4).
    Resolution :
  • Normalize data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Validate with in vivo pharmacokinetics (e.g., plasma stability studies) .

What strategies enable enantioselective synthesis of chiral derivatives?

Advanced Synthesis Question
Methods :

  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric Suzuki coupling.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates.
    Outcome :
  • 90% ee achieved with Rhodium-catalyzed hydrogenation of prochiral ketones .

How can computational modeling predict off-target effects or toxicity?

Advanced Computational Question
Tools :

  • Pharmit : Screen against >1,000 human targets to identify off-target binding (e.g., hERG channel inhibition risk).
  • ADMET Prediction : Use QSAR models for hepatotoxicity (e.g., CYP3A4 inhibition score < 0.3).
    Case Study : Bromine’s electronegativity correlates with reduced hERG affinity (pIC₅₀ = 4.2 vs. 5.1 for Cl-analog) .

What formulation challenges arise due to its physicochemical properties?

Advanced Formulation Question
Challenges :

  • Low Aqueous Solubility : Use nanocarriers (e.g., PLGA nanoparticles) or cyclodextrin inclusion complexes.
  • Photodegradation : Bromine increases UV sensitivity. Stabilize with light-protective excipients (e.g., TiO₂ coating) .

How can multi-omics approaches elucidate its polypharmacological effects?

Advanced Systems Biology Question
Methods :

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/STAT3).
  • Proteomics : SILAC labeling to quantify target engagement (e.g., 2-fold downregulation of EGFR).
  • Metabolomics : LC-MS profiling of ATP/ADP ratios to confirm kinase inhibition .

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